molecular formula C22H22BrNO3 B3852123 3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one

3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one

Cat. No. B3852123
M. Wt: 428.3 g/mol
InChI Key: DVYFRPRXKGJWHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one, also known as BRL-15572, is a synthetic compound that belongs to the class of benzylpiperidine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and neurodegenerative disorders.

Mechanism of Action

3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one acts as a selective antagonist of the 5-HT2C receptor, a subtype of serotonin receptor. Serotonin is a neurotransmitter that plays a critical role in regulating mood, anxiety, and cognition. By blocking the 5-HT2C receptor, 3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one increases the release of dopamine and norepinephrine, two other neurotransmitters that are involved in regulating mood and cognition.
Biochemical and physiological effects:
3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to improve cognitive function in animal models of neurodegenerative diseases. 3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one has been shown to increase the release of dopamine and norepinephrine, two neurotransmitters that are involved in regulating mood and cognition. 3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one has also been shown to have anti-inflammatory effects, which may contribute to its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been extensively studied in animal models, and its mechanism of action is well understood. However, there are also some limitations to using 3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one in lab experiments. It has not yet been studied extensively in human clinical trials, so its safety and efficacy in humans is not well established. Additionally, its selectivity for the 5-HT2C receptor may limit its potential therapeutic applications.

Future Directions

There are several future directions for research on 3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one. One area of research is to further investigate its potential therapeutic applications in anxiety, depression, and neurodegenerative diseases. Another area of research is to investigate its safety and efficacy in human clinical trials. Additionally, there is potential for developing new compounds based on the structure of 3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one that may have improved selectivity and efficacy.

Scientific Research Applications

3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. 3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one has been shown to improve cognitive function in animal models of these diseases.

properties

IUPAC Name

3-[[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]methyl]-6-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrNO3/c1-15-2-7-20-19(12-15)21(25)16(14-27-20)13-24-10-8-22(26,9-11-24)17-3-5-18(23)6-4-17/h2-7,12,14,26H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYFRPRXKGJWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)CN3CCC(CC3)(C4=CC=C(C=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one
Reactant of Route 2
Reactant of Route 2
3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one
Reactant of Route 3
Reactant of Route 3
3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one
Reactant of Route 4
Reactant of Route 4
3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one
Reactant of Route 5
Reactant of Route 5
3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one
Reactant of Route 6
Reactant of Route 6
3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.